molecular formula C15H12F2O3 B14469596 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate CAS No. 65792-49-6

2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate

Cat. No.: B14469596
CAS No.: 65792-49-6
M. Wt: 278.25 g/mol
InChI Key: MYBUUQIMTFOIDE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical and physical properties. It is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(4-fluorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyethyl benzoates.

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity towards specific molecular targets, making it a valuable compound in scientific research .

Properties

CAS No.

65792-49-6

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

2-(4-fluorophenoxy)ethyl 4-fluorobenzoate

InChI

InChI=1S/C15H12F2O3/c16-12-3-1-11(2-4-12)15(18)20-10-9-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2

InChI Key

MYBUUQIMTFOIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOC2=CC=C(C=C2)F)F

Origin of Product

United States

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